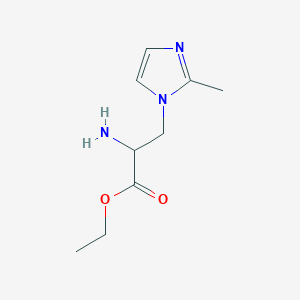
2,3,4,5-Tetrahydro-1,4-benzoxazepine-5,7-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrahydro-1,4-benzoxazepine-5,7-dicarboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepine-5,7-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of aluminium chloride mediated intramolecular cyclizations of N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-2-(phenoxy)ethan-1-amine . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrahydro-1,4-benzoxazepine-5,7-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines .
Applications De Recherche Scientifique
2,3,4,5-Tetrahydro-1,4-benzoxazepine-5,7-dicarboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepine-5,7-dicarboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the structure of the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrahydro-1,4-benzothiazepine: Similar in structure but contains a sulfur atom instead of oxygen.
2,3,4,5-Tetrahydro-1,4-benzodiazepine: Contains an additional nitrogen atom in the ring structure.
3-Hydroxy-2,3,4,5-tetrahydro-1,5-benzoxazepine: A hydroxylated derivative with different chemical properties.
Uniqueness
2,3,4,5-Tetrahydro-1,4-benzoxazepine-5,7-dicarboxylic acid is unique due to its specific ring structure that includes both nitrogen and oxygen atoms. This gives it distinct chemical reactivity and potential for diverse applications compared to its analogs .
Propriétés
Formule moléculaire |
C11H11NO5 |
|---|---|
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
2,3,4,5-tetrahydro-1,4-benzoxazepine-5,7-dicarboxylic acid |
InChI |
InChI=1S/C11H11NO5/c13-10(14)6-1-2-8-7(5-6)9(11(15)16)12-3-4-17-8/h1-2,5,9,12H,3-4H2,(H,13,14)(H,15,16) |
Clé InChI |
KJYXIGHNJORQLS-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C=C(C=C2)C(=O)O)C(N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



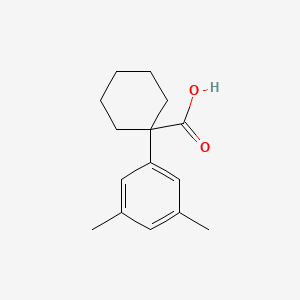
![rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride](/img/structure/B13538396.png)
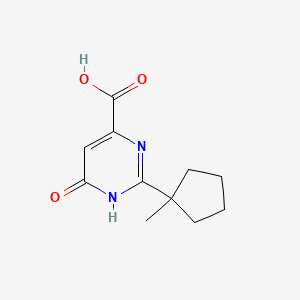

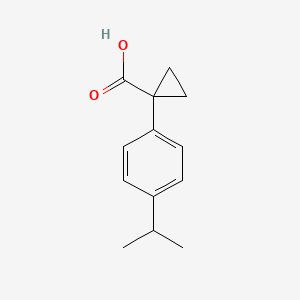




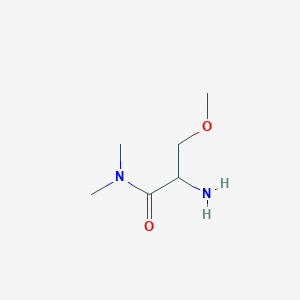
![2-Cyclopropylbenzo[d]oxazole-5-sulfonamide](/img/structure/B13538465.png)
